molecular formula C19H26N2O4 B13912148 Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate

Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate

Cat. No.: B13912148
M. Wt: 346.4 g/mol
InChI Key: QYPLTEGZZISCOS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate is a complex organic compound with a unique structure that includes an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the indole core through cyclization reactions. The final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents. Examples are:

Uniqueness

What sets Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-11(2)21-10-12(3)16-14(17(22)24-7)8-13(9-15(16)21)20-18(23)25-19(4,5)6/h8-11H,1-7H3,(H,20,23)

InChI Key

QYPLTEGZZISCOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC(=CC(=C12)C(=O)OC)NC(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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